molecular formula C9H15NO2 B1505987 Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 745836-21-9

Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B1505987
CAS No.: 745836-21-9
M. Wt: 169.22 g/mol
InChI Key: KRURNZGDUICNNP-GCJDJSOWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 7-oxabicyclo[2.2.1]heptanes, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

Safety and Hazards

The safety data sheet for a similar compound, (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

Properties

IUPAC Name

ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3/t6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRURNZGDUICNNP-GCJDJSOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@@H]2CC[C@H]1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716977
Record name Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745836-21-9
Record name Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 2
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 3
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 4
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 5
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 6
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate

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